2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide
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Overview
Description
2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The thiadiazole ring is then introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and phenoxyacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-quinolone
- 2-hydroxyquinoline
- Quinoline-4-carboxamide derivatives
Uniqueness
What sets 2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide apart is its unique combination of the quinoline and thiadiazole rings, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H14N4O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4O3S/c24-16-10-14(13-8-4-5-9-15(13)20-16)18(25)21-19-23-22-17(27-19)11-26-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,24)(H,21,23,25) |
InChI Key |
QIMJFKACLHHYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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